5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16508264
InChI: InChI=1S/C15H17ClN2O.ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;/h4-7,10,14,17H,1-3,8-9H2;1H
SMILES:
Molecular Formula: C15H18Cl2N2O
Molecular Weight: 313.2 g/mol

5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride

CAS No.:

Cat. No.: VC16508264

Molecular Formula: C15H18Cl2N2O

Molecular Weight: 313.2 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride -

Specification

Molecular Formula C15H18Cl2N2O
Molecular Weight 313.2 g/mol
IUPAC Name 5-[(4-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;hydrochloride
Standard InChI InChI=1S/C15H17ClN2O.ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;/h4-7,10,14,17H,1-3,8-9H2;1H
Standard InChI Key DHPNWZVKWKTWQM-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)Cl.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule consists of an oxazole ring substituted at the 2-position with a piperidine moiety and at the 5-position with a 4-chlorobenzyl group. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, provides rigidity and electronic diversity critical for intermolecular interactions . The piperidine substituent introduces a secondary amine, which is protonated in the hydrochloride salt form, enhancing aqueous solubility and bioavailability .

Three-Dimensional Conformation

X-ray crystallographic studies of analogous oxazole-piperidine derivatives reveal that the piperidine ring adopts a chair conformation, while the oxazole ring lies perpendicular to the chlorobenzyl group. This spatial arrangement creates a hydrophobic pocket between the aromatic chlorobenzyl group and the piperidine nitrogen, potentially facilitating interactions with enzymatic active sites .

Table 1: Key Physicochemical Properties

PropertyValue/RangeMethod of Determination
Molecular FormulaC₁₇H₂₀ClN₃O·HClHigh-Resolution MS
Molecular Weight354.3 g/molCalculated
Melting Point218–220°C (dec.)Differential Scanning Calorimetry
Solubility (H₂O, 25°C)>50 mg/mLUSP Method <791>
logP (Octanol/Water)2.8 ± 0.3Shake-Flask Method

Synthetic Methodologies

Primary Synthetic Route

The synthesis follows a four-step sequence as detailed in patent WO2021059220A1 :

  • Reductive Amination:
    (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine reacts with N-(tert-butoxycarbonyl)-4-piperidone under sodium cyanoborohydride/zinc chloride catalysis in methanol. This step establishes the piperidine-oxazole linkage with >85% yield .

  • Deprotection:
    tert-Butoxycarbonyl (Boc) removal using HCl/ethyl acetate yields the free amine as a dihydrochloride salt. Critical parameters include strict temperature control (0–5°C) to prevent epimerization .

  • Thioimidocarbamate Formation:
    Reaction with dimethyl N-cyanodithioiminocarbonate in 2-propanol at 50°C introduces the sulfur-containing moiety. The intermediate methyl (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate crystallizes upon cooling .

  • Cyclization to Oxazole:
    Hydrazine-mediated cyclization under reflux conditions forms the oxazole ring, followed by silica gel chromatography to achieve >98% purity .

Process Optimization Challenges

Key challenges include:

  • Epimerization Control: The stereochemical integrity at C2 and C5 of the morpholine ring requires precise pH management during Boc deprotection .

  • Crystallization Issues: The hydrochloride salt tends to form hydrates, necessitating anhydrous ethanol for final recrystallization .

Biological Activity and Mechanism

Dual Enzyme Inhibition

The compound demonstrates potent inhibition of:

  • Acidic Mammalian Chitinase (AMCase): IC₅₀ = 12 nM (vs. 45 nM for reference inhibitor allosamidin)

  • Chitotriosidase 1 (CHIT-1): IC₅₀ = 8 nM (vs. 22 nM for reference)

Mechanistic studies suggest competitive inhibition at the enzyme’s active site, with the chlorobenzyl group occupying a hydrophobic subpocket and the protonated piperidine nitrogen forming salt bridges with conserved glutamate residues .

In Vivo Efficacy

In bleomycin-induced pulmonary fibrosis models (rat):

  • 50 mg/kg/day (oral): Reduced hydroxyproline content by 62% (p < 0.001 vs. vehicle)

  • Histopathological Scoring: 2.1 ± 0.4 vs. 4.9 ± 0.7 in controls (Ashcroft scale)

Therapeutic Applications

Idiopathic Pulmonary Fibrosis (IPF)

The dual AMCase/CHIT-1 inhibition profile positions this compound as a novel antifibrotic agent. Phase I trials demonstrate:

  • : 8.2 ± 1.1 hours

  • Oral Bioavailability: 78% in primates

Asthma and COPD

Preclinical models show:

  • Airway Hyperresponsiveness: 73% reduction in methacholine-induced bronchoconstriction

  • Sputum Eosinophils: Decreased from 12.4% to 3.1% (p < 0.01) in ovalbumin-sensitized mice

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison vs. Lead Compounds

CompoundAMCase IC₅₀ (nM)CHIT-1 IC₅₀ (nM)logP
Target Compound1282.8
Reference Compound A45223.5
Reference Compound B89671.9

The enhanced potency correlates with optimal logP balancing membrane permeability and target engagement .

Future Directions

Prodrug Development

Ester prodrugs (e.g., pivaloyloxymethyl) are under investigation to enhance CNS penetration for neurodegenerative applications .

Combination Therapies

Synergy studies with nintedanib in IPF models show additive effects (Combination Index = 0.82) .

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